molecular formula C6H6O4 B103529 1-Cyclobutene-1,2-dicarboxylic acid CAS No. 16508-05-7

1-Cyclobutene-1,2-dicarboxylic acid

Cat. No. B103529
CAS RN: 16508-05-7
M. Wt: 142.11 g/mol
InChI Key: UMOGLHXZZGEOAW-UHFFFAOYSA-N
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Description

1-Cyclobutene-1,2-dicarboxylic acid is a chemical compound that features a cyclobutene ring with two carboxylic acid groups attached at the first and second positions. This compound is of interest due to its potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of cyclobutene derivatives can be achieved through various methods. For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a compound related to this compound, was accomplished via a 2 + 2 cycloaddition using dichloroketene, followed by reductive dechlorination and hydrolization to yield the title compound . Another related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, was synthesized by photoirradiation-induced dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate . Additionally, facile synthetic routes to 1,2-dicyanocyclobutene and cyclobutene-1,2-dicarboxylic acid derivatives have been presented, starting from commercially available precursors .

Molecular Structure Analysis

The molecular structure of cyclobutene derivatives has been studied using various techniques. For example, the NMR structural study and DFT theoretical calculations of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid derivatives revealed the formation of strong intramolecular hydrogen bonds, resulting in high rigidity of these molecules in both solution and gas phases . The crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate showed a slightly distorted square-planar arrangement of the cyclobutane ring .

Chemical Reactions Analysis

Cyclobutene derivatives can undergo various chemical reactions. The [4+2]-cycloaddition reactions of 1,2-dicyanocyclobutene to cyclic dienes have been studied, showing a preference for endo-addition with certain dienes . Cyclobut-1-ene-1,2-dicarboxylic acid demonstrated exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene, favoring the endo-stereoisomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as carboxylic acids, can affect the reactivity and stability of these compounds. For instance, cyclobutene-1,2-diones were examined using (17)O NMR spectroscopy and theoretical calculations, revealing insights into the electron distribution and chemical shifts associated with these compounds . The crystal structure analysis of cyclobut-1-ene-1,2-dicarboxylic acid provided insights into the intramolecular hydrogen bonding and its influence on reactivity .

Scientific Research Applications

Mass Spectrometry Analysis

1-Cyclobutene-1,2-dicarboxylic acid demonstrates unique fragmentation behaviors in mass spectrometry, exhibiting strong carboxyl-carboxyl interaction, aiding in the study of fragmentation mechanisms (Benoit & Holmes, 1972).

Synthetic Chemistry

This compound is used in synthetic chemistry, as evident in its involvement in [4+2]‐Cycloadditionen reactions and thermal ring-opening to produce functionalized dienes (Belluŝ et al., 1973). It's also key in studies involving ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).

Enantioselective Synthesis

This compound is pivotal in the enantioselective synthesis of cyclobutane and cyclobutene diols, offering paths to high enantiomeric excesses of these compounds (Pichon, Alexandre, & Huet, 2004).

Organic Chemistry and Catalysis

In organic chemistry, it contributes to studies on autoxidative ring contraction and is used in the preparation of important intermediates in cyclobutene chemistry (Heine et al., 1983). It's also involved in copper-catalyzed amination reactions as an additive ligand (Gajare et al., 2004).

Polymer Science

This compound is instrumental in the field of polymer science, particularly in ring-opening metathesis polymerization (ROMP) studies (Song et al., 2010). It's utilized in living ROMP to produce functional polymers with protic functionalities (Perrott & Novak, 1996).

Medicinal Chemistry

In medicinal chemistry, cyclobutene nucleosides synthesized from derivatives like this compound offer potential in neuroprotective therapies (Gourdel-Martin & Huet, 1997).

Anionic Polymerization

The compound is utilized in the anionic polymerization of methyl cyclobutene-1-carboxylate, contributing significantly to the development of novel polymeric materials (Kitayama et al., 2004).

Theoretical and Spectroscopic Studies

Theoretical and spectroscopic studies on cyclobutene-1,2-diones, derivatives of this compound, provide insights into the properties and behaviors of these compounds (Cerioni et al., 1996).

Bioisostere Construction

Lastly, it's employed in bioisostere construction, particularly in the development of NMDA antagonists for neuroprotective applications (Kinney, 1996).

Safety and Hazards

The safety and hazards of 1-Cyclobutene-1,2-dicarboxylic acid are not well-documented in the available literature .

Future Directions

The future directions of research on 1-Cyclobutene-1,2-dicarboxylic acid could involve its use in the synthesis of polymers and other materials . It has been suggested that this compound could be a promising building block for thermally recyclable/degradable materials .

Mechanism of Action

Target of Action

As a dicarboxylic acid, it may interact with various enzymes and proteins that have carboxylate-binding sites .

Mode of Action

Given its structure, it may interact with its targets through hydrogen bonding or electrostatic interactions facilitated by its carboxylic acid groups .

Biochemical Pathways

Dicarboxylic acids often play roles in energy metabolism and biosynthetic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclobutene-1,2-dicarboxylic acid are not explicitly stated in the available literature. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve standard processes for carboxylic acids .

Result of Action

As a dicarboxylic acid, it may influence pH and ionic balance in cells, potentially affecting various cellular processes .

Action Environment

Environmental factors such as pH, temperature, and ionic strength could influence the action, efficacy, and stability of this compound. For instance, changes in pH could affect the ionization state of the carboxylic acid groups, potentially altering its interactions with targets .

properties

IUPAC Name

cyclobutene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGLHXZZGEOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340701
Record name 1-Cyclobutene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16508-05-7
Record name 1-Cyclobutene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobut-1-ene-1,2-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes CBDC ferroelectric?

A: CBDC displays ferroelectricity due to the presence of hydrogen bonds, both intermolecular and intramolecular, within its crystal structure. [, ] These hydrogen bonds contribute to the material's polarizability, leading to a spontaneous electric polarization that can be reversed by an external electric field. [] Density Functional Theory (DFT) calculations reveal that the intermolecular hydrogen bonds play a more significant role in CBDC's ferroelectric polarization than the intramolecular ones. []

Q2: How do researchers identify the specific atomic motions responsible for ferroelectricity in CBDC?

A: Inelastic Neutron Scattering (INS) spectroscopy combined with DFT calculations provides valuable insights into CBDC's vibrational dynamics. [] Researchers identified a large LO-TO (longitudinal optical-transverse optical) splitting of the O-H stretching mode at 2471 cm−1, indicating its significant contribution to ferroelectric polarization. [] This specific vibrational mode is sensitive to long-range Coulomb interactions, a defining characteristic of ferroelectric materials. []

Q3: How does the structure of CBDC influence its ferroelectric properties?

A: The arrangement of hydrogen bonds within the CBDC crystal dictates its ferroelectric behavior. While both intermolecular and intramolecular hydrogen bonds exist, research suggests that the intermolecular hydrogen bonds are more influential in determining the material's overall polarization. [] Understanding the relationship between crystal structure and ferroelectricity is crucial for designing new organic ferroelectric materials with enhanced properties.

Q4: What is the significance of the large polarization observed in CBDC?

A: CBDC exhibits a remarkably high spontaneous polarization, reaching 14.3 μC/cm2. [] This value surpasses that of many other known organic ferroelectrics, highlighting its potential for applications requiring high polarization, such as high-density data storage and energy harvesting.

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